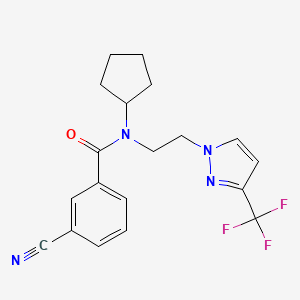

3-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4O/c20-19(21,22)17-8-9-25(24-17)10-11-26(16-6-1-2-7-16)18(27)15-5-3-4-14(12-15)13-23/h3-5,8-9,12,16H,1-2,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDAPYLLOQXRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Pyrazole Ring:

Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through the reaction of the pyrazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Cyclopentyl Group Addition: The cyclopentyl group can be added through alkylation reactions using cyclopentyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclopentyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety or the pyrazole ring, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation

Substitution Reagents: Halides, organometallic compounds

Major Products Formed

Oxidation Products: Oxidized derivatives of the pyrazole ring or cyclopentyl group

Reduction Products: Amines derived from the reduction of the cyano group

Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Androgen Receptor Modulation

The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in muscle and bone while minimizing stimulation in other tissues, such as the prostate. This selectivity is crucial for developing treatments for conditions like prostate cancer and muscle wasting disorders. Research indicates that compounds similar to 3-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide exhibit significant antagonist activity against androgen receptors, making them suitable candidates for further development in cancer therapeutics .

1.2 Anti-inflammatory Activity

Molecular docking studies have suggested that this compound may also act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico evaluations indicate that the compound can bind effectively to the active site of 5-LOX, which could lead to its use in treating inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential.

Table 1: Structure-Activity Relationship Insights

| Structural Feature | Observed Activity | Reference |

|---|---|---|

| Cyano group (–C≡N) | Enhances binding affinity to AR | |

| Trifluoromethyl group (–CF₃) | Increases lipophilicity | |

| Cyclopentyl moiety | Improves selectivity |

Case Studies and Experimental Findings

Several studies have reported on the synthesis and biological evaluation of compounds structurally related to this compound.

3.1 Synthesis and Characterization

The compound was synthesized using a multi-step synthetic route involving readily available reagents. Characterization techniques such as NMR and LC-MS confirmed the structure, revealing insights into its purity and stability .

3.2 Biological Evaluations

In vitro studies demonstrated that derivatives of this compound exhibited significant anti-proliferative effects on prostate cancer cell lines, indicating its potential role in cancer therapy . Furthermore, anti-inflammatory assays showed promising results, supporting its application in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following compounds share the benzamide backbone or critical functional groups (e.g., pyrazole, trifluoromethyl):

Table 1: Structural Comparison

Key Observations:

- Pyrazole and Trifluoromethyl Motifs : The target compound and share these groups, which are critical for receptor binding and metabolic stability.

- Substituent Diversity : Cyclopentyl (target) vs. benzothiazolyl () or piperazine () alters steric bulk and solubility.

- Electron-Withdrawing Groups: The 3-cyano group in the target and may enhance electrophilicity, while bis(trifluoromethyl) in amplifies this effect.

Key Observations:

Biological Activity

3-Cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a trifluoromethyl group, which is known to enhance the biological activity of various drugs. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H19F3N4O

- Molecular Weight : 364.36 g/mol

- IUPAC Name : this compound

Antidepressant-like Effects

Recent studies indicate that compounds containing the trifluoromethyl group may influence neurotransmitter systems, notably serotonin and norepinephrine pathways. For instance, similar compounds have demonstrated antidepressant-like effects in animal models by modulating serotonergic receptors .

A study investigating a related compound (N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide) reported significant antidepressant-like effects associated with the modulation of serotonin receptors (5-HT1A and 5-HT3). The results suggested that these compounds could be promising candidates for developing new antidepressants .

Antitumor Activity

The structural components of this compound suggest potential antitumor activity. Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives of cyano-benzamides have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Serotonergic Modulation : The compound may enhance serotonergic transmission by acting on specific serotonin receptors, thereby contributing to its antidepressant-like effects.

- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in tumor progression, including the MAPK pathway, thereby exerting antitumor effects.

Research Findings and Case Studies

Q & A

Q. What are the recommended synthetic routes for 3-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of a benzamide derivative with a trifluoromethylpyrazole-containing intermediate. Key steps include:

- Amide bond formation : Use of coupling agents like chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (e.g., 76% yield achieved in analogous reactions) .

- Solvent selection : Acetonitrile (MeCN) or ethyl acetate/light petroleum ether mixtures are preferred for crystallization .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .

Optimization strategies include adjusting stoichiometry, solvent polarity, and purification via column chromatography.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; pyrazole protons at δ 6.5–7.5 ppm) .

- Mass spectrometry : ESI-MS to verify molecular weight (e.g., expected [M] ≈ 450–500 Da) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 58–60%, N: 20–24%) .

Q. What are the critical physicochemical properties influencing its solubility and stability?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. How can contradictory bioactivity data for analogs be resolved, particularly regarding trifluoromethylpyrazole moieties?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Substituent effects : The trifluoromethyl group enhances electron-withdrawing properties, altering binding affinity .

- Conformational flexibility : Pyrazole ring orientation impacts target engagement (validate via X-ray crystallography or molecular docking) .

Resolve contradictions using: - Structure-Activity Relationship (SAR) studies : Compare analogs with modified pyrazole or benzamide groups .

- Dose-response assays : Ensure activity is concentration-dependent and not an artifact of solubility .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) or molecular dynamics (MD) simulations to model interactions.

Q. How can metabolic stability be improved without compromising potency?

- Methodological Answer : Address metabolic liabilities (e.g., CYP450-mediated oxidation) via:

- Isotere replacement : Substitute the cyclopentyl group with a bicyclic amine to reduce oxidation .

- Deuterium incorporation : Stabilize labile C-H bonds in the benzamide core .

Assess modifications using: - Microsomal stability assays : Compare half-life (t) in human liver microsomes .

- Plasma protein binding : Measure free fraction via equilibrium dialysis .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks, and how can impurities be minimized?

- Methodological Answer : Impurities may arise from:

- Incomplete coupling : Optimize reaction time (e.g., 12–24 hours for amide formation) .

- Byproduct formation : Use scavengers like triethylamine to quench reactive intermediates .

Mitigation strategies: - HPLC purification : Reverse-phase C18 columns with acetonitrile/water gradients .

- Recrystallization : Sequential solvent systems (e.g., ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.